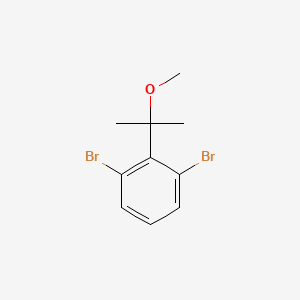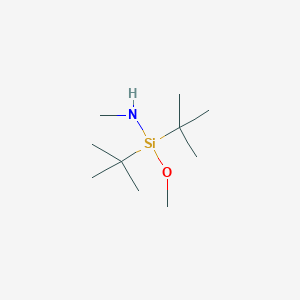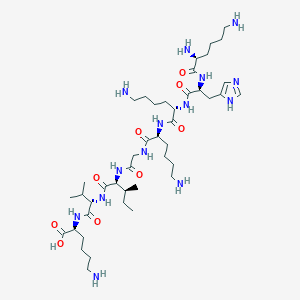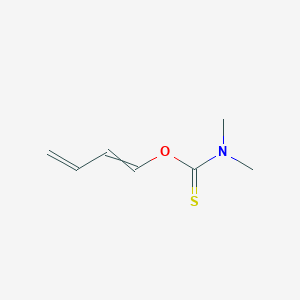![molecular formula C16H20N4 B14176663 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine CAS No. 862210-25-1](/img/structure/B14176663.png)
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrimidoindole core with a methyl group at the 5-position and a pentyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyanoamidine, under microwave irradiation. This eco-friendly approach allows for the efficient formation of the pyrimidoindole core . The reaction conditions typically involve the use of formamide as a solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization methods. The use of microwave-assisted chemistry can be advantageous due to its efficiency and reduced reaction times. Additionally, the scalability of this method makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-pyrimido[5,4-b]indol-4-amine: Similar structure but lacks the methyl and pentyl groups.
4-aminoquinazolines: Similar tricyclic structure but different functional groups.
Uniqueness
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine is unique due to the presence of the methyl and pentyl groups, which can influence its biological activity and pharmacokinetic properties. These modifications can enhance its binding affinity to specific targets and improve its therapeutic potential.
Eigenschaften
CAS-Nummer |
862210-25-1 |
|---|---|
Molekularformel |
C16H20N4 |
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C16H20N4/c1-3-4-7-10-17-16-15-14(18-11-19-16)12-8-5-6-9-13(12)20(15)2/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
UWDDJLUUYKSLHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1=NC=NC2=C1N(C3=CC=CC=C32)C |
Löslichkeit |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)

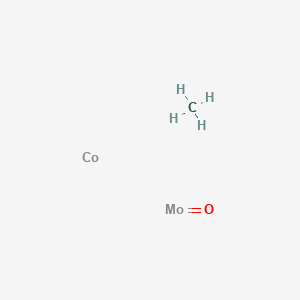
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)

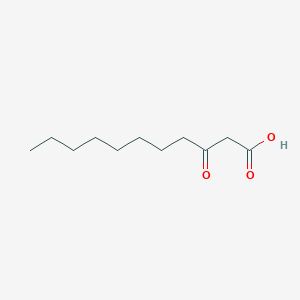
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
silane](/img/structure/B14176625.png)
